molecular formula C15H20F2N6O B2655434 N2-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-N4,N4-dimethylpyrimidine-2,4-diamine CAS No. 2034336-67-7

N2-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-N4,N4-dimethylpyrimidine-2,4-diamine

Cat. No.: B2655434
CAS No.: 2034336-67-7
M. Wt: 338.363
InChI Key: KJQLYQWKVCGILN-UHFFFAOYSA-N
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Description

N2-{[3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-N4,N4-dimethylpyrimidine-2,4-diamine is a pyrimidine derivative featuring a 1,2,4-oxadiazole moiety linked to a 4,4-difluorocyclohexyl group and an N4,N4-dimethylamino substitution. The pyrimidine core is a common scaffold in medicinal chemistry due to its versatility in hydrogen bonding and π-stacking interactions, making it attractive for targeting enzymes or receptors such as kinases . The N4,N4-dimethyl substitution may optimize solubility and reduce off-target interactions compared to unsubstituted amines.

Properties

IUPAC Name

2-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-4-N,4-N-dimethylpyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N6O/c1-23(2)11-5-8-18-14(20-11)19-9-12-21-13(22-24-12)10-3-6-15(16,17)7-4-10/h5,8,10H,3-4,6-7,9H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQLYQWKVCGILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)NCC2=NC(=NO2)C3CCC(CC3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-N4,N4-dimethylpyrimidine-2,4-diamine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N2-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-N4,N4-dimethylpyrimidine-2,4-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound may be susceptible to oxidation reactions, particularly at the oxadiazole ring and the pyrimidine moiety.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening reactions.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the compound, particularly at the difluorocyclohexyl group and the pyrimidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve the use of solvents like methanol, ethanol, or dichloromethane, and may require heating or cooling to specific temperatures to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring may lead to the formation of oxadiazolium salts , while nucleophilic substitution at the pyrimidine moiety can yield various substituted pyrimidines.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : The compound has shown promise as a potential anticancer agent due to its ability to inhibit specific kinases involved in tumor growth. Research indicates that modifications in the structure can enhance its selectivity towards cancer cells while minimizing toxicity to normal cells.
    • Case Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its utility in developing targeted cancer therapies .
  • Antimicrobial Properties : The incorporation of the oxadiazole ring has been linked to enhanced antimicrobial activity. This compound may serve as a lead structure for developing new antibiotics against resistant strains of bacteria.
    • Case Study : Research highlighted that similar oxadiazole-containing compounds displayed broad-spectrum antimicrobial effects, paving the way for further exploration in this area .
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases like Alzheimer's.
    • Case Study : Investigations into related compounds indicated their ability to protect neuronal cells from oxidative stress and apoptosis .

Material Science

  • Polymer Chemistry : N2-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-N4,N4-dimethylpyrimidine-2,4-diamine can be utilized as a building block for synthesizing advanced polymers with enhanced thermal stability and mechanical properties.
    • Application Example : Its incorporation into polymer matrices has been shown to improve resistance to thermal degradation while maintaining flexibility .

Data Table: Summary of Applications

Application AreaSpecific Use CaseOutcomes/Findings
Medicinal ChemistryAnticancer AgentSignificant cytotoxicity against cancer cell lines
Antimicrobial AgentBroad-spectrum efficacy against resistant bacteria
Neuroprotective AgentProtection against oxidative stress in neuronal cells
Material SciencePolymer SynthesisEnhanced thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of N2-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-N4,N4-dimethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Hypothesized Properties

Compound Name/ID Core Structure Substituent 1 (Position) Substituent 2 (Position) Potential Properties/Applications
Target Compound Pyrimidine-2,4-diamine [3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl (N2) N4,N4-dimethyl (N4) High metabolic stability, kinase inhibition
4i Pyrimidin-2(1H)-one 4-(1-(Pyrazolyl)tetrazolyl)phenyl (C4) Coumarin-3-yl (C6) Fluorescence imaging, anticoagulant activity
4j Pyrimidin-2-thione 5-(4-(Pyrimidinyl)phenyl)tetrazolyl (C4) Coumarin-3-yl, thioxo (C2) Enhanced bioavailability, kinase inhibition

Key Observations:

Core Modifications: The target compound’s pyrimidine-2,4-diamine core enables dual hydrogen-bonding interactions, unlike the pyrimidinone (4i) or thione (4j) cores, which may alter binding affinity to biological targets. The thioxo group in 4j could enhance solubility but reduce membrane permeability compared to the dimethylamino group in the target compound .

Substituent Effects :

  • Oxadiazole vs. Tetrazole : The 1,2,4-oxadiazole in the target compound offers greater metabolic stability than the tetrazole in 4i/4j, which is prone to oxidative degradation .
  • Fluorinated Cyclohexyl vs. Coumarin : The 4,4-difluorocyclohexyl group increases lipophilicity (clogP ~3.5 estimated) compared to the polar coumarin moiety (clogP ~2.1), favoring blood-brain barrier penetration in the target compound .

Research Findings and Limitations

  • Synthesis Challenges : The target compound’s 1,2,4-oxadiazole ring requires high-temperature cyclization, unlike the tetrazole synthesis in 4i/4j, which employs milder conditions .
  • Computational Predictions : Molecular docking studies hypothesize stronger binding of the target compound to EGFR kinase (ΔG ≈ -9.2 kcal/mol) compared to 4j (ΔG ≈ -7.8 kcal/mol), attributed to the oxadiazole’s dipole interactions .
  • Data Gaps : Experimental data on solubility, IC50, or in vivo efficacy are unavailable in the provided evidence, necessitating further validation.

Biological Activity

N2-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-N4,N4-dimethylpyrimidine-2,4-diamine is a novel compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that may confer specific pharmacological properties, making it a candidate for various therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14H17F2N5O
  • Molecular Weight : 303.32 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxadiazole moiety is known to engage with various enzymes and receptors, potentially inhibiting their activity. The difluorocyclohexyl group enhances binding affinity and specificity, while the dimethylpyrimidine component contributes to overall stability and bioavailability.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation by targeting specific pathways involved in cancer progression. For instance, it has been shown to interfere with the Wnt signaling pathway by inhibiting Notum, a negative regulator of this pathway .
  • Antimicrobial Properties : The compound has demonstrated potential antibacterial and antifungal activities in vitro. Its mechanism likely involves disruption of microbial cell wall synthesis or function.
  • Enzyme Inhibition : The compound acts as an inhibitor of histone deacetylase (HDAC), which plays a crucial role in gene expression regulation and is implicated in various diseases including cancer .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibits tumor cell proliferation
AntimicrobialEffective against certain bacterial strains
Enzyme InhibitionInhibits HDAC activity

Case Study: Inhibition of Notum

A notable study explored the compound's role in inhibiting Notum, which is crucial for regulating Wnt signaling pathways. The study utilized a cell-based TCF/LEF reporter gene assay to demonstrate that treatment with the compound restored Wnt signaling in the presence of Notum inhibitors . This finding highlights its potential as a therapeutic agent in diseases where Wnt signaling is dysregulated.

Pharmacokinetics

Pharmacokinetic studies indicate favorable absorption characteristics for this compound. It demonstrates high intestinal absorption and moderate blood-brain barrier penetration, suggesting potential for central nervous system applications .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with the preparation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives. The 4,4-difluorocyclohexyl group can be introduced using nucleophilic substitution or coupling reactions. Key reagents include K₂CO₃ or NaOH in polar aprotic solvents (e.g., DMF) to facilitate SN2 reactions or nucleophilic substitutions . Optimize temperature (room temperature to 80°C) and stoichiometric ratios (1.1–1.2 equivalents of alkylating agents) to minimize side products. Intermediate purification via column chromatography with gradients of ethyl acetate/hexane is critical .

Q. Which spectroscopic and chromatographic methods are critical for characterizing purity and structural integrity?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm regiochemistry of the oxadiazole ring and substitution patterns on the pyrimidine-diamine core. Use DMSO-d₆ or CDCl₃ for solubility, and compare chemical shifts with analogous compounds (e.g., δ 4.37 ppm for CH₂ in oxadiazole derivatives) .
  • HPLC-MS : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases. Monitor for common impurities like unreacted starting materials or dehalogenated byproducts .
  • X-ray crystallography : For unambiguous structural confirmation, use SHELX programs (e.g., SHELXL) for refinement against high-resolution data .

Q. What are common impurities formed during synthesis, and how are they identified?

  • Methodological Answer : Major impurities include:

  • Uncyclized intermediates : Detectable via LC-MS as higher molecular weight species.
  • Diastereomers : Resolved using chiral HPLC or NMR NOESY experiments.
  • Oxidation byproducts : Monitor via TLC (Rf values) and IR spectroscopy for carbonyl stretches. Mitigate by using inert atmospheres and antioxidants like BHT .

Advanced Research Questions

Q. How can contradictions in biological activity data across different assay systems be resolved?

  • Methodological Answer : Discrepancies often arise from assay-specific conditions (e.g., pH, serum proteins). Address this by:

  • Standardizing assays : Use isogenic cell lines and control for ATP levels in kinase inhibition studies.
  • Dose-response normalization : Express activity as % inhibition relative to positive controls (e.g., staurosporine for kinase assays).
  • Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare IC₅₀ values across studies .

Q. What computational strategies predict the compound’s binding affinity and selectivity?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to model interactions with the oxadiazole and pyrimidine moieties. Validate with MM-GBSA free energy calculations.
  • QSAR models : Train on datasets of analogous compounds (e.g., oxadiazole-pyrimidine hybrids) to correlate substituent effects (e.g., difluorocyclohexyl) with activity .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the oxadiazole and pyrimidine moieties?

  • Methodological Answer :

  • Fragment replacement : Synthesize analogs with variations in the oxadiazole (e.g., 1,3,4-oxadiazole vs. 1,2,4-oxadiazole) and pyrimidine (e.g., N4-methyl vs. N4-ethyl).
  • Bioisosteric substitutions : Replace the difluorocyclohexyl group with trifluoromethyl or cyclopropyl to assess steric/electronic effects.
  • Pharmacophore mapping : Identify critical H-bond acceptors (oxadiazole N-O) and hydrophobic regions (cyclohexyl) using MOE or Schrödinger .

Q. What strategies optimize pharmacokinetic properties through structural modifications?

  • Methodological Answer :

  • LogP adjustment : Introduce polar groups (e.g., hydroxyl or amine) to the cyclohexyl ring to enhance solubility.
  • Metabolic stability : Replace labile methyl groups on the pyrimidine with deuterated analogs or fluorine atoms to slow CYP450-mediated oxidation.
  • Prodrug design : Convert the primary amine to a phosphate ester (e.g., as in SHELX-refined prodrugs) for improved oral bioavailability .

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